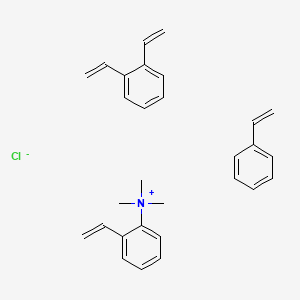
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride, also known as (±)-SKF-38393, is a synthetic compound that belongs to the benzazepine family. It is commonly used in scientific research to study the mechanisms of dopamine receptors and their effects on the central nervous system.
Mécanisme D'action
The mechanism of action of (±)-SKF-38393 involves its selective activation of D1 receptors, leading to an increase in cAMP levels and subsequent activation of protein kinase A. This activation has been linked to a variety of physiological and behavioral responses, including locomotor activity, cognitive function, and reward-related behaviors.
Effets Biochimiques Et Physiologiques
Studies have shown that (±)-SKF-38393 has a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, enhance cognitive function, and increase the release of dopamine in the nucleus accumbens. It has also been linked to reward-related behaviors, such as drug-seeking behavior and self-administration of drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (±)-SKF-38393 in lab experiments is its selective activation of D1 receptors, which allows for the study of specific mechanisms related to these receptors. However, one limitation is that it may not accurately reflect the effects of endogenous dopamine release, as it is a synthetic compound.
Orientations Futures
There are several future directions for research involving (±)-SKF-38393. One direction is to further study its effects on cognitive function and memory, as it has been shown to enhance these processes in rodents. Another direction is to investigate its potential as a treatment for drug addiction, as it has been linked to reward-related behaviors. Additionally, research could focus on developing more selective compounds that target specific dopamine receptors, allowing for a better understanding of their individual roles in the central nervous system.
Conclusion:
In conclusion, (±)-SKF-38393 is a synthetic compound commonly used in scientific research to study the mechanisms of dopamine receptors and their effects on the central nervous system. Its selective activation of D1 receptors has been linked to a variety of physiological and behavioral responses, including locomotor activity, cognitive function, and reward-related behaviors. While there are advantages and limitations to its use in lab experiments, there are several future directions for research involving (±)-SKF-38393 that could lead to a better understanding of the central nervous system and potential treatments for various disorders.
Méthodes De Synthèse
The synthesis of (±)-SKF-38393 involves several steps, including the condensation of 2,3,4,5-tetrahydro-1H-3-benzazepine with 4-methylbenzaldehyde, followed by reduction with sodium borohydride and quaternization with hydrochloric acid. The final product is obtained as a white crystalline powder, which is soluble in water and ethanol.
Applications De Recherche Scientifique
(±)-SKF-38393 is commonly used in scientific research to study the mechanisms of dopamine receptors, particularly the D1 and D2 receptors. It has been shown to selectively activate D1 receptors, leading to an increase in cAMP levels and subsequent activation of protein kinase A. This activation has been linked to a variety of physiological and behavioral responses, including locomotor activity, cognitive function, and reward-related behaviors.
Propriétés
IUPAC Name |
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-8-11-5-3-2-4-10(11)6-7-12-9;/h2-5,9,12H,6-8H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCHSDVJDUKBGX-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2CCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2CCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
CAS RN |
76209-99-9 |
Source


|
| Record name | 1H-3-Benzazepine, 2,3,4,5-tetrahydro-2-methyl-, hydrochloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76209-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6'-[Ethyl(3-methylbutyl)amino]-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B571330.png)
![2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride](/img/structure/B571331.png)
![2H-Pyrido[2,3-e][1,3]thiazine](/img/structure/B571333.png)




![2-[3-(Carboxymethyl)-5,10-dioxo-4,6-dipropyl-1,2,8,9-tetrahydropyrido[3,2-g]quinolin-7-yl]acetic acid](/img/structure/B571344.png)

